1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate 1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13806811
InChI: InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol

1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC13806811

Molecular Formula: C12H21NO5

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate -

Specification

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
IUPAC Name 1-O-tert-butyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate
Standard InChI InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1
Standard InChI Key SCKQPFVBRJQINF-RKDXNWHRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C(=O)OC)O
SMILES CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s piperidine backbone is substituted at positions 1, 2, and 5 with a tert-butyl carboxylate, methyl carboxylate, and hydroxyl group, respectively. The (2R,5R) stereochemistry ensures precise spatial orientation of these functional groups, which is critical for its biological interactions. X-ray crystallography and chiral HPLC analyses confirm the absolute configuration, with the hydroxyl group at C5 participating in hydrogen-bonding networks that influence molecular recognition .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₂₁NO₅
Molecular Weight259.30 g/mol
CAS Number2139383-25-6
IUPAC Name1-O-tert-butyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate
SMILESCOC(=O)[C@H]1CCC@@HCN1C(=O)OC(C)(C)C
Purity97% (HPLC)

The tert-butyl group enhances lipophilicity, facilitating membrane permeability, while the methyl carboxylate contributes to metabolic stability.

Synthesis and Manufacturing

Multi-Step Organic Synthesis

Industrial production typically employs a multi-step protocol starting from tert-butyl (2S,5S)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate. Key steps include:

  • Ring Expansion: Conversion of the pyrrolidine precursor to piperidine via acid-catalyzed rearrangement.

  • Stereoselective Hydroxylation: Enzymatic or chemical oxidation introduces the C5 hydroxyl group with >98% enantiomeric excess.

  • Esterification: Sequential protection of carboxyl groups using tert-butyl and methyl esters under Mitsunobu conditions.

Flow microreactor systems optimize yield (up to 85%) and reduce reaction times compared to batch processes, ensuring scalability for industrial applications.

Chemical Reactivity and Functionalization

Site-Selective Modifications

The hydroxyl group at C5 undergoes selective oxidation to ketones or serves as a nucleophile in alkylation reactions. Meanwhile, the tert-butyl ester is resistant to basic hydrolysis, allowing selective deprotection of the methyl ester under mild acidic conditions (e.g., HCl/THF). This duality enables sequential functionalization for generating libraries of derivatives.

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
OxidationPCC, CH₂Cl₂, 0°C5-Ketopiperidine derivative
AlkylationNaH, R-X, DMF5-Alkoxy derivatives
Ester HydrolysisLiOH, THF/H₂OFree carboxylic acid

Applications in Pharmaceutical and Industrial Research

Drug Discovery Scaffold

The compound’s piperidine core mimics natural alkaloids, making it a versatile scaffold for CNS-targeting drugs. Recent studies highlight its role in synthesizing GABA receptor modulators, though specific mechanisms remain proprietary.

Enzyme Inhibition Studies

In vitro assays demonstrate competitive inhibition of cytochrome P450 3A4 (IC₅₀ = 12 µM), suggesting utility in drug-drug interaction studies. The hydroxyl group’s hydrogen-bonding capability is critical for binding to the enzyme’s active site.

Research Advancements and Biological Insights

Metabolic Pathways

Rat hepatocyte studies indicate rapid glucuronidation of the hydroxyl group, with a half-life of 2.3 hours. This metabolic profile informs prodrug strategies to enhance bioavailability.

Structural-Activity Relationships (SAR)

Comparative analysis of (2R,5R) vs. (2S,5S) diastereomers reveals a 10-fold difference in affinity for serotonin transporters, underscoring the importance of stereochemistry.

Future Directions and Challenges

Sustainable Synthesis

Developing biocatalytic routes using engineered ketoreductases could improve stereochemical purity and reduce waste. Pilot-scale trials using immobilized enzymes show promise, achieving 92% yield and 99% ee.

Targeted Drug Delivery

Nanoparticle encapsulation of the compound is being explored to bypass first-pass metabolism, with preliminary in vivo data showing a 3-fold increase in brain penetration.

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